molecular formula C18H21N3O2 B2694024 Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate CAS No. 65639-65-8

Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate

Cat. No. B2694024
CAS RN: 65639-65-8
M. Wt: 311.385
InChI Key: UOFVTIIWLSODHW-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C18H21N3O2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C18H21N3O2/c1-23-18(22)14-7-8-17(16(19)13-14)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12,19H2,1H3 .

Scientific Research Applications

PPARγ Agonists Development

The search for potent and selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists led to the evaluation of various compounds, including those with structural motifs related to Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate. These studies aim to optimize the phenyl alkyl ether moiety, focusing on enhancing aqueous solubility and achieving desired pharmacological profiles for potential therapeutic applications in diabetes and obesity (Collins et al., 1998).

Tubulin Polymerization Inhibition for Anticancer Activity

Research into anticancer agents has identified Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a promising compound. It acts by inhibiting tubulin polymerization, which is critical for cell division. This mechanism is explored for its potential to suppress the proliferation of cancer cells, offering a pathway for the development of novel cancer therapies (Minegishi et al., 2015).

Hydrogen Bonding in Molecular Structures

Investigations into the molecular and crystal structures of compounds similar to this compound have revealed intricate hydrogen-bonding patterns. These studies provide insights into how molecular interactions influence the stability and properties of these compounds, with implications for designing materials and drugs with specific functions (Portilla et al., 2007).

Prodrug Development for Enhanced Drug Delivery

Research on prodrugs has led to the synthesis of various N-substituted aminomethylbenzoate esters, aiming to improve the water solubility and bioavailability of drugs like metronidazole. These studies highlight the potential of such derivatives in developing more effective and convenient drug formulations for parenteral administration (Jensen et al., 1990).

Synthesis of N-Methylpiperazine Derivatives

The synthesis of new carboxylic acid amides incorporating the N-methylpiperazine fragment showcases the versatility of this compound-related structures. These compounds are explored for various pharmacological activities, including as intermediates in the synthesis of significant pharmaceutical agents (Koroleva et al., 2011).

Safety and Hazards

“Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate” is associated with the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-18(22)14-7-8-17(16(19)13-14)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFVTIIWLSODHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331331
Record name methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665710
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

65639-65-8
Record name methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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